

Application Note & Protocol: Quantifying Tenofovir Diphosphate in PBMCs using (Rac)-Tenofovir-d7

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Compound of Interest		
Compound Name:	(Rac)-Tenofovir-d7	
Cat. No.:	B12419262	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir diphosphate (TFV-DP) is the active intracellular metabolite of the nucleotide reverse transcriptase inhibitor Tenofovir, which is a cornerstone of HIV treatment and pre-exposure prophylaxis (PrEP).[1][2][3] Monitoring the concentration of TFV-DP in peripheral blood mononuclear cells (PBMCs) is crucial for assessing treatment adherence and understanding its pharmacokinetic and pharmacodynamic profile.[4][5] This application note provides a detailed protocol for the quantification of TFV-DP in human PBMCs using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with **(Rac)-Tenofovir-d7** as a stable isotope-labeled internal standard.

The direct quantification of the highly polar TFV-DP has been a challenge, with many earlier methods relying on indirect quantification following enzymatic hydrolysis.[4][6] However, recent advancements have enabled the direct measurement of TFV-DP, improving accuracy and simplifying the workflow.[6][7] This protocol is based on established methodologies and is intended to guide researchers in implementing a reliable bioanalytical assay.

Quantitative Data Summary



The following table summarizes typical quantitative parameters for the LC-MS/MS-based quantification of TFV-DP in PBMCs, as established in various validation studies.

Parameter	Typical Value	Unit
Linearity Range	50 - 6400	fmol/punch[6]
Lower Limit of Quantification (LLOQ)	50	fmol/punch[6]
Accuracy	91.63 - 109.18	%[7][8]
Precision (CV%)	2.48 - 14.08	%[7][8]
Extraction Recovery	~20%	%[5]

Experimental Protocols

This section details the necessary steps for the quantification of TFV-DP in PBMCs, from sample collection to data analysis.

PBMC Isolation and Cell Lysis

A critical first step is the proper isolation and handling of PBMCs to ensure the stability of TFV-DP.

- Blood Collection: Collect whole blood in EDTA-coated vacutainer tubes.
- PBMC Separation: Isolate PBMCs from whole blood using standard Ficoll-Hypaque density gradient centrifugation.[9]
 - Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
 - Carefully layer the diluted blood over the Ficoll-Hypaque solution.
 - Centrifuge at 400 x g for 30 minutes at room temperature.
 - Aspirate the upper layer containing plasma and platelets, and carefully collect the "buffy coat" layer containing the PBMCs.



- Wash the collected PBMCs twice with PBS.
- Cell Counting: Resuspend the PBMC pellet in PBS and perform a cell count using a hemocytometer or an automated cell counter.
- Cell Lysis and Storage:
 - Centrifuge the counted PBMCs to form a pellet.
 - Lyse the cell pellet with a cold solution of 70% methanol in water.[9][10]
 - Store the cell lysate at -80°C until analysis to ensure the stability of TFV-DP.

Sample Preparation and Extraction

This protocol utilizes protein precipitation for the extraction of TFV-DP from the PBMC lysate.

- Thawing: Thaw the frozen PBMC lysate samples on ice.
- Internal Standard Spiking: Add an appropriate amount of **(Rac)-Tenofovir-d7** internal standard solution to each sample, calibrator, and quality control (QC) sample.
- Protein Precipitation:
 - Add a protein precipitation agent, such as a cold organic solvent (e.g., acetonitrile or methanol), to the lysate.
 - Vortex mix the samples vigorously to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant containing TFV-DP and the internal standard to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature.



 Reconstitution: Reconstitute the dried residue in a mobile phase-compatible solution, such as 1mM ammonium phosphate.[5]

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

- Liquid Chromatography (LC):
 - Column: A column suitable for polar analytes, such as an amino stationary phase for hydrophilic interaction liquid chromatography (HILIC), is recommended.[7][8]
 - Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate or formic acid in water) and an organic component (e.g., acetonitrile) is typically used.
 - Flow Rate: A suitable flow rate for the chosen column dimensions.
 - Injection Volume: Typically in the range of 5-20 μL.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the optimal response for TFV-DP.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
 - MRM Transitions: Monitor the specific precursor-to-product ion transitions for both TFV-DP and the (Rac)-Tenofovir-d7 internal standard. For example, a transition for TFV-DP could be m/z 448.0 → 350.0.[5][6]

Data Analysis and Quantification

• Calibration Curve: Construct a calibration curve by plotting the peak area ratio of TFV-DP to the internal standard against the nominal concentration of the calibrators. A linear regression with appropriate weighting (e.g., 1/x²) is commonly used.



- Quantification: Determine the concentration of TFV-DP in the unknown samples by interpolating their peak area ratios from the calibration curve.
- Normalization: Normalize the final concentration to the number of cells used in the analysis, typically expressed as fmol/10⁶ cells.[10]

Visualizations Experimental Workflow

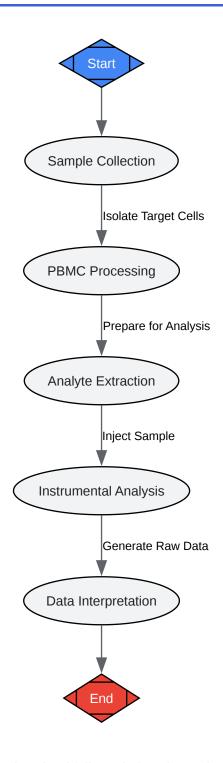


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Caption: Overall workflow for TFV-DP quantification in PBMCs.

Logical Relationship of Key Steps





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Caption: Logical flow from sample to result.

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